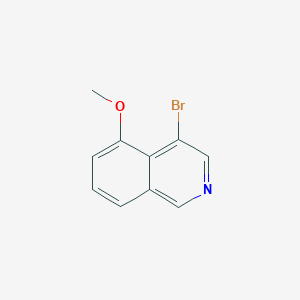

4-Bromo-5-methoxyisoquinoline

Description

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-bromo-5-methoxyisoquinoline |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3 |

InChI Key |

PWRZTIABWQXLDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CN=CC(=C21)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-5-methoxyisoquinoline chemical properties

4-Bromo-5-Methoxyisoquinoline: A Technical Whitepaper on Chemical Properties, Synthesis, and Drug Development Applications

Executive Summary

4-Bromo-5-methoxyisoquinoline is a highly specialized, halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a unique substitution pattern—a bromine atom at the C4 position and a methoxy group at the C5 position—this molecule provides an orthogonal reactivity profile. It serves as a privileged scaffold for synthesizing complex pharmaceutical agents, particularly ATP-competitive kinase inhibitors. This whitepaper details its physicochemical properties, provides a self-validating synthetic protocol, and outlines its downstream applications in biological pathways.

Molecular Architecture and Physicochemical Properties

The molecular architecture of 4-bromo-5-methoxyisoquinoline is defined by its bicyclic heteroaromatic core. The basic nitrogen atom (N2) contributes to favorable pharmacokinetic properties, such as improved aqueous solubility and specific target binding via hydrogen bonding. The C5-methoxy group acts as an electron-donating group (EDG), modulating the electronic landscape of the arene ring and activating it toward specific electrophilic substitutions[1].

Crucially, the C4 and C5 positions are "peri" to one another. The spatial proximity between the bulky C4-bromine and the C5-methoxy group introduces significant steric strain (peri-interaction). This steric clash heavily dictates the kinetics of its synthesis and its subsequent reactivity, requiring highly optimized conditions to overcome the activation energy barriers.

Table 1: Quantitative Physicochemical Data [2]

| Property | Value |

|---|---|

| Chemical Name | 4-Bromo-5-methoxyisoquinoline |

| CAS Registry Number | 1783659-48-2 |

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 238.08 g/mol |

| SMILES String | COC1=CC=CC2=C1C(Br)=CN=C2 |

| Appearance | Solid |

Synthesizing 4-Bromo-5-Methoxyisoquinoline: A Self-Validating Protocol

The synthesis of 4-bromo-5-methoxyisoquinoline relies on the regioselective electrophilic aromatic substitution (EAS) of 5-methoxyisoquinoline[3].

Causality & Mechanistic Insight: Bromination of the isoquinoline core typically targets the C4 position, which is the most electron-rich site on the pyridine ring. Glacial acetic acid is selected as the solvent because it acts as a polar protic medium that stabilizes the bromonium ion intermediate. Furthermore, acetic acid mildly protonates the isoquinoline nitrogen, which helps direct the electrophilic attack to C4. The unusually long reaction time (72 hours) is a direct consequence of the peri-steric hindrance; overcoming the activation energy barrier imposed by the adjacent C5-methoxy group requires extended propagation[3].

Step-by-Step Methodology & In-Process Controls (IPCs): This protocol is designed as a self-validating system to ensure high yield and purity at every stage[3].

-

Preparation: Dissolve 5-methoxyisoquinoline (1.48 g, 9.30 mmol) in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Prepare a solution of molecular bromine (Br₂, 2.1 g, 13 mmol, ~1.4 eq) in 5 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 15 minutes at room temperature.

-

Validation: Dropwise addition prevents localized exothermic spikes, actively suppressing polybromination side reactions.

-

-

Reaction Propagation: Seal the flask and stir continuously at ambient temperature (20-25 °C) for 72 hours.

-

IPC 1 (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is validated as complete when the lower-Rf starting material spot completely disappears under 254 nm UV light.

-

-

Quenching: Cool the mixture to 0 °C using an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

-

IPC 2 (Neutralization Validation): Use pH indicator strips to verify the aqueous phase has reached pH 7.0-7.5. This ensures the isoquinolinium hydrobromide salt is fully converted back to the free base, preventing product loss during extraction.

-

-

Extraction: Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

IPC 3 (Structural Validation): Perform ¹H NMR (CDCl₃) on the crude solid. The disappearance of the C4 proton singlet (typically ~8.5 ppm in the parent) and the retention of the methoxy singlet (~4.0 ppm) validate successful regioselective bromination.

-

Workflow for the regioselective electrophilic bromination of 5-methoxyisoquinoline.

Reactivity Profile and Downstream Applications

The strategic placement of the halogens and ethers on the isoquinoline core unlocks multiple vectors for late-stage functionalization in drug development:

-

Transition-Metal Catalysis: The C4-bromide is highly activated for palladium-catalyzed cross-coupling reactions. Through Buchwald-Hartwig amination or Suzuki-Miyaura coupling, researchers can introduce diverse aryl, heteroaryl, or amine substituents at the C4 position. These bulky substituents are often required to occupy the deep hydrophobic pockets of target enzymes.

-

Ether Cleavage: The C5-methoxy group can be selectively demethylated using boron tribromide (BBr₃) to yield a C5-phenol. This exposes a critical hydrogen bond donor, which is frequently utilized to anchor the inhibitor to the hinge region of a kinase.

Biological Context: Kinase Inhibition Isoquinoline derivatives synthesized from 4-bromo-5-methoxyisoquinoline are privileged pharmacophores for inhibiting Rho-associated protein kinases (ROCK1 and ROCK2). By acting as ATP-competitive inhibitors, these compounds block the phosphorylation of the Myosin Light Chain (MLC), thereby preventing abnormal actomyosin contractility. This pathway is a major therapeutic target for cardiovascular diseases, glaucoma, and neurodegenerative disorders.

Mechanism of ROCK kinase inhibition by isoquinoline-derived pharmacological agents.

References

-

[2] Title: 1783659-48-2 | 4-Bromo-5-methoxyisoquinoline. Source: BLD Pharm.2

-

[1] Title: Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines. Source: BenchChem.1

-

[3] Title: United States Patent Application 2015/0218155 A1 (Preparation of Isoquinoline Derivatives). Source: Google Patents / USPTO.3

Sources

An In-depth Technical Guide to 4-Bromo-5-methoxyisoquinoline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methoxyisoquinoline, a halogenated heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. As this specific isomer is not widely cataloged and lacks a registered CAS number, this document emphasizes its status as a novel or non-commercial chemical entity. We present a well-reasoned, plausible synthetic pathway, detailed protocols for its structural elucidation using modern spectroscopic techniques, and a discussion of its potential applications as a versatile building block in the development of targeted therapeutics. This guide is designed to serve as a foundational resource for researchers needing to synthesize, characterize, and utilize this compound in their research and development programs.

Part 1: Chemical Identity and Physicochemical Properties

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The specific functionalization with a bromine atom at the C4 position and a methoxy group at the C5 position endows 4-Bromo-5-methoxyisoquinoline with a unique electronic and steric profile, making it a valuable intermediate for creating diverse chemical libraries through reactions like cross-coupling and nucleophilic substitution.[2][3]

1.1. Identifiers

Given its status as a non-cataloged compound, a registered CAS number is not available. However, its structure allows for the generation of standard chemical identifiers.

| Identifier | Value |

| IUPAC Name | 4-bromo-5-methoxyisoquinoline |

| Molecular Formula | C₁₀H₈BrNO |

| Canonical SMILES | COC1=CC=CC2=C1C(=CN=C2)Br |

| InChI | InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(9)6(11)5-12-10(7)13/h2-5H,1H3 |

| InChIKey | Not available (uncharacterized) |

1.2. Calculated Physicochemical Properties

The following properties are predicted based on the compound's structure and are crucial for anticipating its behavior in experimental settings, including solubility, permeability, and potential as a drug candidate.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 238.08 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |

| XLogP3 | 2.9 | Indicates moderate lipophilicity, often correlated with good membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across cell membranes. |

| Hydrogen Bond Acceptors | 2 (N, O) | Provides points for potential hydrogen bonding with biological targets. |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | Low TPSA (<140 Ų) is associated with good cell permeability and blood-brain barrier penetration. |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-5-methoxyisoquinoline is not explicitly described in current literature. Therefore, a robust synthetic strategy must be devised based on established principles of heterocyclic chemistry. The most logical approach is the direct electrophilic bromination of a 5-methoxyisoquinoline precursor.

2.1. Synthetic Strategy: Regioselective Electrophilic Aromatic Substitution

Electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene ring (carbocycle) at the C5 and C8 positions, as these pathways proceed through the most stable cationic intermediates.[4][5] However, the presence of a substituent dramatically influences this selectivity.

The methoxy group (-OCH₃) at the C5 position is a strongly activating, ortho, para-directing group.[6] In this context:

-

The C6 position is ortho to the methoxy group and is activated.

-

The C8 position is also ortho to the methoxy group and is activated.

-

The C4 position is on the pyridine ring, which is generally deactivated towards electrophilic attack. However, it is peri to the C5-methoxy group, and its reactivity can be influenced by the activation of the adjacent ring.

While the pyridine ring is electron-deficient, electrophilic substitution at C4 has been reported, often proceeding through a complex mechanism involving initial nucleophilic addition.[7] For direct bromination, the strong activation by the C5-methoxy group is expected to direct the incoming electrophile primarily to the electron-rich benzene ring. Therefore, achieving selective bromination at C4 presents a significant regiochemical challenge. A plausible strategy involves leveraging specific brominating agents and reaction conditions that may favor the less electronically favored, but sterically accessible, C4 position.

A common and effective method for regioselective bromination utilizes N-Bromosuccinimide (NBS), often in a polar aprotic solvent like acetonitrile.[8]

Caption: Proposed synthetic workflow for 4-Bromo-5-methoxyisoquinoline.

2.2. Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative procedure based on established methods for the bromination of activated aromatic systems.[8] Causality: The choice of NBS provides a source of electrophilic bromine (Br⁺) under relatively mild conditions, minimizing over-reaction. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its inertness under these conditions.

Materials:

-

5-Methoxyisoquinoline (1.0 mmol, 159.2 mg)

-

N-Bromosuccinimide (NBS) (1.0 mmol, 178.0 mg)

-

Acetonitrile (MeCN), anhydrous (5 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxyisoquinoline (1.0 mmol).

-

Dissolution: Add anhydrous acetonitrile (5 mL) and stir at room temperature until the starting material is fully dissolved.

-

Bromination: Add N-Bromosuccinimide (1.0 mmol) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: a. Quench the reaction by adding 10 mL of water. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). c. Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (1 x 15 mL) to remove any unreacted bromine, saturated aqueous sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 4-Bromo-5-methoxyisoquinoline product.

Part 3: Structural Elucidation and Analytical Profile

As a novel compound, rigorous characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-5-methoxyisoquinoline. A combination of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy provides a self-validating system for structural confirmation.[9]

3.1. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): A high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₀H₈BrNO.

-

Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10]

-

Fragmentation: Key fragmentation patterns would likely include the loss of a bromine radical (•Br) and a methyl radical (•CH₃) from the methoxy group.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the isoquinoline ring.[11]

¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons and the methoxy protons. The chemical shifts (δ) are influenced by the electron-withdrawing bromine and the electron-donating methoxy group.[12]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H1 | ~9.0 | Singlet (s) | - | Deshielded proton adjacent to the ring nitrogen. |

| H3 | ~7.8 | Singlet (s) | - | Deshielded proton adjacent to the ring nitrogen. |

| H6, H7, H8 | 6.9 - 7.6 | Multiplet (m) | See below | Protons on the carbocyclic ring, forming a complex splitting pattern. Expected J(H7-H8) ≈ 8.2 Hz, J(H6-H7) ≈ 7.0 Hz.[7] |

| -OCH₃ | ~4.0 | Singlet (s) | - | Characteristic chemical shift for an aryl methoxy group. |

¹³C NMR Spectroscopy: This technique confirms the number of unique carbon atoms and provides information about their chemical environment.

| Carbon | Predicted δ (ppm) | Rationale |

| C1, C3 | 140 - 155 | Carbons adjacent to the electron-withdrawing nitrogen are significantly deshielded. |

| C4 | ~120 | Carbon bearing the bromine atom. The shift is influenced by the heavy atom effect. |

| C5 | ~155 | Carbon attached to the electron-donating methoxy group, appearing downfield. |

| C6, C7, C8 | 110 - 135 | Aromatic carbons of the benzene ring. |

| C4a, C8a | 125 - 140 | Bridgehead carbons. |

| -OCH₃ | ~56 | Characteristic chemical shift for a methoxy carbon. |

Part 4: Applications in Research and Drug Development

Halogenated isoquinolines are highly valued intermediates in medicinal chemistry due to their versatility in forming new carbon-carbon and carbon-heteroatom bonds.[2] The bromine atom at C4 serves as a synthetic handle for introducing diverse functionalities via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Caption: Role of 4-Bromo-5-methoxyisoquinoline in a drug discovery workflow.

Potential Therapeutic Areas:

-

Oncology: The isoquinoline core is found in numerous kinase inhibitors. Functionalization at the C4 position could be used to explore interactions within the ATP-binding pocket of various kinases.[13][14]

-

Neurological Disorders: Many compounds targeting CNS receptors and enzymes are based on the isoquinoline scaffold.[15][16]

-

Infectious Diseases: Derivatives of isoquinoline have shown promise as antimicrobial, antifungal, and antiprotozoal agents.[17]

Part 5: Safety, Handling, and Storage

In the absence of specific toxicological data for 4-Bromo-5-methoxyisoquinoline, safety precautions must be based on data from structurally related compounds, such as other brominated aromatic heterocycles. These compounds are generally considered irritants and are harmful if ingested.

| Hazard Category | GHS Classification (Predicted) | Precautionary Statements (Recommended) |

| Acute Toxicity, Oral | Warning (H302: Harmful if swallowed) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Skin Irritation | Warning (H315: Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Warning (H319: Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Warning (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?[Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

Wang, L., et al. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 22(12), 2127. [Link]

-

Kumar, A., et al. (2019). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. ChemBioChem, 20(2), 282-286. [Link]

-

Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2264. [Link]

-

Deady, L. W., et al. (2025, August 6). Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. ResearchGate. [Link]

-

Hughes, D. W., et al. (1977). 13C nuclear magnetic resonance spectra of the spirobenzylisoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 55(18), 3304-3311. [Link]

-

Gilchrist, T. L. (2001). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 661-843). [Link]

-

Tanemura, K., et al. (2004). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 9(6), 444-453. [Link]

-

Wu, G., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 557-559. [Link]

-

Song, J.-H., et al. (2002). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate. [Link]

-

SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. (1994). Semantic Scholar. [Link]

-

Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. (n.d.). PrepChem.com. [Link]

-

Al-Zoubi, R. M., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389-5396. [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Chemistry.Socratic.org. [Link]

-

Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1195-1228. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Isoquinoline‐1(2H)‐one core containing drugs. (n.d.). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

-

Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Liverpool. [Link]

-

Isoquinoline. (n.d.). Scanned document. [Link]

-

Kowalczyk, M., et al. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

Al-said, N. H., et al. (2013, August 7). regioselective bromination: an approach to the d-ring of the gilvocarcins. HETEROCYCLES, 88(2), 1275. [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. Pannellum [nk-osijek.hr]

- 16. chemimpex.com [chemimpex.com]

- 17. mdpi.com [mdpi.com]

Physicochemical Characteristics & Synthetic Utility of 4-Bromo-5-methoxyisoquinoline

The following technical guide details the physicochemical characteristics, synthetic challenges, and application protocols for 4-Bromo-5-methoxyisoquinoline .

Technical Guide | Version 1.0 [1][2][3]

Executive Summary

4-Bromo-5-methoxyisoquinoline (CAS: 1783659-48-2) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and CNS-active agents.[1][2][3] Its structural value lies in the 4-bromo handle, which enables palladium-catalyzed cross-coupling, and the 5-methoxy group, which provides electronic modulation and unique steric constraints.[1][2][3]

This compound presents a specific "peri-effect" challenge—steric repulsion between the C4-bromine and C5-methoxy group—which significantly influences its solubility, conformation, and reactivity profile compared to other isoquinoline isomers.[1][3]

Chemical Identity & Structural Analysis[4]

| Attribute | Detail |

| CAS Number | 1783659-48-2 |

| IUPAC Name | 4-Bromo-5-methoxyisoquinoline |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| SMILES | COc1cccc2c(Br)cncc12 |

| Appearance | Off-white to pale yellow solid |

The "Peri-Effect" (Critical Structural Insight)

Unlike 4-bromo-6-methoxyisoquinoline, the 5-methoxy isomer exhibits significant steric crowding.[1][2][3] The C4-Bromine and C5-Methoxy group occupy the peri positions (similar to the 1,8-positions in naphthalene).[1][3]

-

Conformational Consequence: The steric clash forces the methoxy group to rotate out of the aromatic plane. This de-conjugation reduces the electron-donating resonance effect of the oxygen into the pyridine ring.

-

Reactivity Consequence: The C4 position is sterically shielded. Standard Suzuki coupling protocols may suffer from slow oxidative addition. High-activity catalyst systems (e.g., Buchwald precatalysts) are often required to overcome this barrier.[1][3]

Physicochemical Profile

Data summarized from computational models and structural analogs (4-bromoisoquinoline).

| Property | Value (Approx.) | Technical Implication |

| LogP (Octanol/Water) | 2.9 – 3.1 | Moderate lipophilicity; suitable for CNS drug scaffolds but requires polar handles for final solubility.[1][2] |

| pKa (Conjugate Acid) | ~4.2 – 4.5 | Lower than unsubstituted isoquinoline (pKa ~5.4) due to the inductive electron-withdrawing effect of the 4-Br.[1] |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | Low TPSA suggests good membrane permeability.[2] |

| Solubility | Low in water; High in DCM, DMSO, MeOH.[3] | The non-planar "twisted" conformation (due to peri-sterics) often improves solubility in organic solvents compared to planar isomers by disrupting π-π stacking.[2] |

| Melting Point | 85 – 95 °C | Lower melting point than the 6-methoxy isomer due to reduced crystal packing efficiency. |

Synthetic Pathways & Purity Challenges[5]

A. The Regioselectivity Problem

Direct bromination of 5-methoxyisoquinoline is NOT a reliable route to the 4-bromo isomer.[1]

-

Standard Conditions (Br₂/Acid): Protonation of the pyridine ring directs bromination to the electron-rich benzene ring, yielding primarily 8-bromo-5-methoxyisoquinoline (para to OMe).[1][2][3]

-

Free Base Conditions: May yield mixtures of 4-bromo, 6-bromo, and 8-bromo products.[1][3]

B. Recommended Synthetic Strategy

The most reliable access is via De Novo Cyclization or Blocked Precursors :

-

Cyclization: Palladium-catalyzed cyclization of 2-(alkynyl)benzyl azides or o-alkynyl benzaldimines allows for the construction of the isoquinoline core with the bromine atom already installed at position 4.[1]

-

Sandmeyer Route: From 4-amino-5-methoxyisoquinoline (if accessible), via diazotization and CuBr treatment.[1][3]

C. Impurity Profiling (QC Protocol)

Researchers must validate regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy.[3]

-

Target (4-Br): Strong NOE between C3-H and C5-OMe is absent (blocked by Br). NOE may be seen between C1-H and C8-H.[1][2][3]

-

Impurity (8-Br): Strong NOE between C1-H and C8-Br is absent.[1] NOE between C4-H and C5-OMe is present.[1][2][3]

Caption: Synthetic logic flow highlighting the regioselectivity trap of direct bromination versus the preferred cyclization route.

Reactivity & Functionalization

Cross-Coupling Guidelines

The 4-bromo position is activated for cross-coupling but sterically hindered by the 5-methoxy group.[1]

1. Suzuki-Miyaura Coupling:

-

Challenge: Slow oxidative addition due to steric crowding.

-

Solution: Use electron-rich, bulky phosphine ligands.[3]

-

Protocol:

2. Buchwald-Hartwig Amination:

-

Challenge: Formation of the C-N bond is sensitive to the "ortho-effect" of the 5-OMe.

-

Protocol: Use BrettPhos or RuPhos Pd-precatalysts to facilitate coupling with secondary amines.[1]

Caption: Reactivity map illustrating the impact of the peri-effect on common catalytic transformations.

Handling & Safety (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group over long periods.

References

-

Regioselective Bromination of Isoquinolines

-

Peri-Effect in Naphthalene/Isoquinoline Systems

-

Cross-Coupling of Hindered Halides

- Title: Catalyst Selection for the Coupling of Sterically Hindered Substr

-

Source:Sigma-Aldrich (Merck) Technical Guides.[1]

-

Compound Data & Safety

Sources

Navigating the Synthesis of 4-Bromo-5-methoxyisoquinoline: A Guide to Starting Materials and Strategic Routes

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Among its diverse derivatives, 4-Bromo-5-methoxyisoquinoline stands out as a critical intermediate for the development of novel therapeutics, particularly in the realm of kinase and phosphodiesterase inhibitors.[3] Its strategic functionalization at the 4- and 5-positions provides a versatile platform for molecular elaboration. This in-depth guide provides a technical overview of the primary synthetic strategies for 4-Bromo-5-methoxyisoquinoline, with a focus on the selection of starting materials and the underlying chemical logic that governs each pathway.

Strategic Approaches to the Isoquinoline Core

The construction of the 4-Bromo-5-methoxyisoquinoline framework can be broadly categorized into two main approaches:

-

Building the Isoquinoline Ring System: This involves constructing the bicyclic isoquinoline core from acyclic precursors already bearing the desired methoxy and bromo substituents, or precursors that facilitate their introduction.

-

Functionalization of a Pre-existing Isoquinoline Core: This strategy begins with a simpler isoquinoline derivative, which is then sequentially functionalized with the methoxy and bromo groups at the desired positions.

The choice between these strategies is often dictated by the availability of starting materials, desired scale of synthesis, and the potential for isomeric impurities.

Route 1: Constructing the Isoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical and powerful method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.[4][5] This approach is particularly advantageous for accessing isoquinolines with specific substitution patterns on the benzene ring.[6]

Key Starting Materials and Rationale

The primary starting materials for the synthesis of 4-Bromo-5-methoxyisoquinoline via a modified Pomeranz-Fritsch approach are:

-

2-Bromo-3-methoxybenzaldehyde: This aldehyde provides the foundational benzene ring with the required methoxy group at the correct position (which will become the 5-position in the final isoquinoline) and a bromine atom that will ultimately be at the 4-position. The synthesis of this starting material can be achieved from 2-bromo-3-methoxytoluene through side-chain dibromination followed by hydrolysis.[7]

-

Aminoacetaldehyde dimethyl or diethyl acetal: This reagent provides the two-carbon and nitrogen fragment necessary to form the pyridine ring of the isoquinoline. The acetal protecting group is crucial to prevent self-condensation of the reactive aminoaldehyde.[8]

Synthetic Workflow and Mechanistic Insights

The synthesis proceeds through a two-stage process: the formation of a Schiff base followed by an acid-catalyzed cyclization.[4][6]

Stage 1: Schiff Base Formation

The initial step involves the condensation of 2-bromo-3-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal to form the corresponding N-(2-bromo-3-methoxybenzylidene)aminoacetaldehyde dimethyl acetal.[7] This reaction is typically carried out in a non-polar solvent like toluene with azeotropic removal of water to drive the equilibrium towards the product.[3]

Stage 2: Acid-Catalyzed Cyclization

The subsequent cyclization of the Schiff base is the critical ring-forming step. This intramolecular electrophilic aromatic substitution is typically promoted by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[4] The electron-donating methoxy group on the aromatic ring facilitates this electrophilic attack.

However, the classical harsh acidic conditions can sometimes lead to low yields.[3] A significant improvement is the Jackson modification , which involves the reduction of the initial Schiff base to a secondary amine, followed by N-tosylation.[7] The resulting N-tosyl derivative undergoes cyclization under milder acidic conditions, often leading to improved yields and cleaner reactions.[7]

Below is a diagram illustrating the modified Pomeranz-Fritsch pathway.

Caption: Modified Pomeranz-Fritsch Synthesis of 4-Bromo-5-methoxyisoquinoline.

Route 2: Constructing the Isoquinoline Core via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the cyclization of a β-arylethylamide using a dehydrating agent.[9][10] This method is particularly useful for preparing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[11][12]

Key Starting Materials and Rationale

To apply this strategy for 4-Bromo-5-methoxyisoquinoline, the key starting material would be an appropriately substituted β-phenylethylamine:

-

2-(2-Bromo-3-methoxyphenyl)ethanamine: This amine contains the pre-installed bromo and methoxy groups in the correct orientation. Its synthesis would likely begin from 2-bromo-3-methoxybenzaldehyde, which could be converted to the corresponding nitrostyrene and then reduced.

-

An acylating agent (e.g., acetyl chloride or acetic anhydride): This reagent is required to form the necessary amide precursor for the cyclization.

Synthetic Workflow and Mechanistic Insights

Stage 1: Amide Formation

The synthesis begins with the acylation of 2-(2-bromo-3-methoxyphenyl)ethanamine to form the corresponding N-acetyl-β-(2-bromo-3-methoxyphenyl)ethylamine.

Stage 2: Cyclization and Dehydrogenation

The amide is then subjected to cyclization using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[9][11] This intramolecular electrophilic aromatic substitution leads to the formation of a 3,4-dihydroisoquinoline intermediate. The final step involves the dehydrogenation of this intermediate, often using a catalyst like palladium on carbon (Pd/C), to yield the aromatic 4-Bromo-5-methoxyisoquinoline.[8]

The following diagram outlines the Bischler-Napieralski approach.

Caption: Bischler-Napieralski Synthesis of 4-Bromo-5-methoxyisoquinoline.

Route 3: Functionalization of a Pre-existing Isoquinoline Core

An alternative to building the isoquinoline ring system from scratch is to start with a simpler, more readily available isoquinoline and introduce the desired bromo and methoxy groups.

Key Starting Materials and Rationale

-

5-Methoxyisoquinoline: This would be a logical starting point, as the methoxy group can direct the subsequent bromination. The synthesis of 5-methoxyisoquinoline can be achieved through various methods, including those starting from m-anisaldehyde.

-

A brominating agent (e.g., N-Bromosuccinimide (NBS)): NBS is a common and effective reagent for the regioselective bromination of aromatic systems.[13][14]

Synthetic Workflow and Mechanistic Insights

The primary challenge in this approach is achieving the desired regioselectivity during the bromination step. The isoquinoline ring system is electron-poor, making electrophilic substitution generally difficult.[15] However, the activating, ortho-, para-directing methoxy group at the 5-position would favor substitution at the 4-, 6-, and 8-positions. Careful control of reaction conditions is necessary to selectively introduce the bromine at the 4-position.

The reaction would involve treating 5-methoxyisoquinoline with a brominating agent like N-bromosuccinimide in a suitable solvent. The use of a strong acid medium, such as concentrated sulfuric acid, can influence the regioselectivity of the bromination.[13]

Comparison of Synthetic Routes

| Route | Key Starting Materials | Advantages | Disadvantages |

| Pomeranz-Fritsch | 2-Bromo-3-methoxybenzaldehyde, Aminoacetaldehyde acetal | Good control of substituent placement; well-established modifications for improved yields. | May require synthesis of the substituted benzaldehyde; classical conditions can be harsh. |

| Bischler-Napieralski | 2-(2-Bromo-3-methoxyphenyl)ethanamine | Versatile for a range of isoquinolines; often proceeds in good yield. | Requires a multi-step synthesis of the phenylethylamine precursor; involves a final oxidation step. |

| Functionalization | 5-Methoxyisoquinoline, Brominating agent | Potentially shorter synthetic route if the starting isoquinoline is readily available. | Risk of forming isomeric byproducts during bromination; requires careful optimization of reaction conditions. |

Experimental Protocols

General Procedure for the Jackson Modification of the Pomeranz-Fritsch Synthesis

Step 1: Formation of the N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal [7]

-

Dissolve 2-bromo-3-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.05 eq) in dry toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the aldehyde is consumed.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude Schiff base.

-

Dissolve the crude Schiff base in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to give the secondary amine.

Step 2: N-Tosylation [7]

-

Dissolve the secondary amine (1.0 eq) in a suitable solvent like dichloromethane.

-

Add triethylamine (1.2 eq) followed by tosyl chloride (1.1 eq).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain the N-tosyl derivative.

Step 3: Cyclization [7]

-

Dissolve the N-tosyl derivative in a suitable solvent and add a strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid).

-

Heat the mixture to the appropriate temperature to effect cyclization.

-

After completion, carefully pour the reaction mixture onto ice and neutralize with a base.

-

Extract the product, dry the organic phase, and purify by chromatography to yield 4-Bromo-5-methoxyisoquinoline.

Conclusion

The synthesis of 4-Bromo-5-methoxyisoquinoline can be strategically approached through several reliable methods. The modified Pomeranz-Fritsch and Bischler-Napieralski reactions offer robust pathways that build the isoquinoline core with the desired substituents in place from the outset. While direct functionalization of a pre-formed isoquinoline is conceptually simpler, it presents significant challenges in controlling regioselectivity. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the research laboratory. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this valuable chemical intermediate.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Isoquinoline synthesis [quimicaorganica.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. 5-Bromoisoquinoline-8-carbonitrile|CAS 2091605-06-8 [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

- 18. CN103880744A - Preparation method for 5'-methoxylaudanosine - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. prepchem.com [prepchem.com]

- 21. chemscene.com [chemscene.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. chemsynthesis.com [chemsynthesis.com]

- 24. youtube.com [youtube.com]

- 25. rsc.org [rsc.org]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. chemsynthesis.com [chemsynthesis.com]

- 29. rsc.org [rsc.org]

- 30. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to the Biological Screening of Novel Isoquinoline Derivatives

Preamble: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline nucleus, a heterocyclic aromatic scaffold, is a cornerstone of medicinal chemistry.[1][2] Found in a vast array of natural products, particularly alkaloids, this structural motif is the backbone of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] Natural alkaloids like berberine and morphine are classic examples, but the true power of the isoquinoline scaffold lies in its synthetic tractability.[1][4][7] This allows for the rational design and synthesis of novel derivatives, creating vast chemical libraries poised for the discovery of next-generation therapeutics.[2][8][9]

This guide is designed for drug discovery professionals engaged in the challenging yet rewarding process of identifying and characterizing new bioactive isoquinoline derivatives. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven framework that mirrors the decision-making process in a modern drug discovery laboratory. We will journey from the initial high-throughput screening of a compound library to the detailed mechanistic elucidation of a promising lead candidate, with a focus on robust, self-validating experimental design.

Chapter 1: Architecting the Screening Cascade - A Strategy of Progressive Filtration

The primary challenge in screening is to efficiently identify the few genuinely promising compounds from a library that may contain thousands of candidates. A multi-tiered screening cascade is the most logical and resource-effective approach. This strategy is designed as a funnel, where each successive stage involves more complex, lower-throughput, and resource-intensive assays, but is applied to a progressively smaller and more qualified set of compounds.

The causality behind this approach is simple: we use rapid, cost-effective assays to cast a wide net for any biological activity (Primary Screening), then apply more rigorous assays to confirm this activity and assess potency and selectivity (Secondary Screening), and finally, invest significant resources to understand the precise mechanism of action for only the most promising candidates (Tertiary/Mechanistic Screening).

Chapter 2: Primary Screening - The Search for Biological Activity

The objective here is not precision, but speed and sensitivity. We want to quickly flag any compound that interacts with our biological system. For isoquinoline derivatives, which have a known predisposition for anticancer activity, a cytotoxicity screen is the most logical starting point.[3][10][11]

Foundational Assay: Cellular Viability and Cytotoxicity

The most common and robust method for this is the MTT assay.[12][13][14] Its principle is based on the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[15][16] A decrease in the purple signal indicates a loss of metabolic activity, which is a proxy for cytotoxicity or cytostasis.

This protocol is a self-validating system when appropriate controls are included.

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of each novel isoquinoline derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions to create a range of concentrations. For a primary screen, a single high concentration (e.g., 10 or 20 µM) is often used.[17]

-

Remove the old media from the cells and add 100 µL of media containing the test compounds.

-

Controls are Critical:

-

Vehicle Control: Cells treated with the same concentration of DMSO used for the compounds (e.g., 0.1%). This establishes the 100% viability baseline.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay can detect cell death.

-

Blank Control: Wells containing only media, for background subtraction.[14]

-

-

Incubate for 48-72 hours.[18]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Reading:

-

Carefully aspirate the media without disturbing the crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan.[12][13]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.[16]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Alternative Primary Screen: Target-Based Assays

If the isoquinoline library was designed to target a specific enzyme class, such as kinases, a direct enzymatic assay can be used for primary screening.[19][20] Kinases are frequently targeted in cancer therapy, and many isoquinolines are known to inhibit them.[3]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Reaction Setup (384-well plate):

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.[18]

-

-

Signal Generation:

-

Data Acquisition:

-

Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.[18]

-

Chapter 3: Secondary Screening - Validating Hits and Defining Potency

Compounds that meet the "hit" criteria in the primary screen (e.g., >50% inhibition of cell viability or kinase activity) are advanced to this stage. The goals are to confirm the initial finding, determine the potency (IC₅₀), and assess initial selectivity.

Dose-Response Analysis and IC₅₀ Determination

The IC₅₀ value—the concentration of an inhibitor required to reduce a biological response by 50%—is the standard metric for potency. This is determined by repeating the primary assay (e.g., MTT) with a wider range of compound concentrations (typically an 8- to 12-point serial dilution).

The resulting data is plotted as percent inhibition versus the log of the compound concentration, and a non-linear regression analysis is used to calculate the IC₅₀ value.[14]

Assessing Selectivity: The Therapeutic Index

A crucial step is to determine if a compound is selectively toxic to cancer cells over normal cells. This is achieved by running the same dose-response cytotoxicity assay on a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MCF-10A non-tumorigenic breast epithelial cells).[13][22]

The Selectivity Index (SI) is then calculated: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value is desirable, indicating the compound is more potent against cancer cells.

| Compound ID | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HeLa (µM) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (vs. MCF-7) |

| IQD-001 | 1.2 | 2.5 | 15.8 | 13.2 |

| IQD-002 | 8.5 | 10.1 | 9.2 | 1.1 |

| IQD-003 | 0.9 | 1.1 | 25.3 | 28.1 |

| Doxorubicin | 0.5 | 0.4 | 1.0 | 2.0 |

Table 1: Example data summary for secondary screening. IQD-003 shows high potency and a superior selectivity index compared to the control drug, making it a high-priority lead.

Chapter 4: Tertiary Screening - Unraveling the Mechanism of Action (MoA)

With a prioritized lead compound in hand, we now ask how it works. Isoquinoline derivatives are known to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[3][10]

Is the Compound Inducing Apoptosis?

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[10] It is characterized by a cascade of specific biochemical events, most notably the activation of caspase enzymes.[23]

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[23]

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate suitable for luminescence.

-

Treat cells with the lead isoquinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for a set time (e.g., 24, 48 hours).

-

Include vehicle (negative) and a known apoptosis inducer like Staurosporine (positive) controls.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Add 100 µL of the reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

-

Incubation and Measurement:

-

Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

-

Measure the luminescence with a plate reader. An increase in luminescence is directly proportional to the amount of caspase 3/7 activity.

-

Orthogonal MoA Validation: Annexin V Staining

To build a robust case for apoptosis, it's essential to use an orthogonal method that measures a different apoptotic event.[23] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V is a protein that binds with high affinity to PS, and when labeled (e.g., with a fluorescent dye or a luciferase), it can be used to detect apoptotic cells.[26] The RealTime-Glo™ Annexin V assay is a powerful tool for this.[24]

Pathway Analysis: Confirming Target Engagement

If the primary screen suggested a target (e.g., a kinase in the PI3K/Akt/mTOR pathway), it is now critical to confirm that the compound engages this target within the cell and modulates the downstream signaling pathway.[3] Western blotting is the workhorse technique for this analysis. Researchers can treat cells with the lead compound and probe for the phosphorylation status of key downstream proteins (e.g., phospho-Akt, phospho-S6K). A reduction in phosphorylation would provide strong evidence of on-target activity.[27]

Chapter 5: Advancing the Lead - A Note on Preclinical Studies

The culmination of this in vitro screening cascade is a lead compound with demonstrated potency, selectivity, and a well-understood mechanism of action. The subsequent steps, while beyond the scope of this guide, involve advancing this lead into preclinical development. This includes in vivo toxicology and efficacy studies in animal models to assess the compound's safety profile and therapeutic effect in a whole organism.[28][29][30][31] These studies are essential for determining a safe starting dose for human clinical trials and are required for regulatory submissions.[30]

Conclusion

The biological screening of novel isoquinoline derivatives is a systematic process of inquiry and validation. By employing a logical, tiered screening cascade, researchers can efficiently navigate vast chemical libraries to identify and characterize promising new therapeutic agents. This journey, from a high-throughput cytotoxicity screen to detailed mechanistic studies, is underpinned by robust assay design, the inclusion of self-validating controls, and the use of orthogonal methods to confirm key findings. The isoquinoline scaffold continues to be a rich source of pharmacological innovation, and a disciplined screening strategy is the key to unlocking its full potential.

References

-

Gaba, M., Singh, S., & Mohan, C. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(15), 4553. [Link]

-

Conti, P., et al. (1996). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System, 27(6), 999-1005. [Link]

-

Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Lee, S. S., & Kim, D. H. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 21(21), 8293. [Link]

-

Loidreau, Y., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5585. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(02), 1603-1611. [Link]

-

Current Research in Toxicology. (n.d.). Current approaches to toxicity profiling in early-stage drug development. Retrieved from [Link]

-

Wang, F., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS ONE, 10(8), e0136649. [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Altasciences. (2026). In Vivo Toxicology Studies: Understanding Their Importance in Drug Development. Retrieved from [Link]

-

Hinner, M. J. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Apoptosis, 24(1-2), 101-112. [Link]

-

Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

-

Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

-

Gorgan, D., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2025. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Isoquinoline alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Publishing. [Link]

-

Selim, K. M., & Yager, P. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249-255. [Link]

-

Semantic Scholar. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

-

Bentham Science. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 18(14). [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Biochem. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 5(1), 1-13. [Link]

-

de Mello, V. M., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 100(1), 30-41. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

-

ACS Publications. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(19), 6419-6426. [Link]

-

Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]

-

MDPI. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. International Journal of Molecular Sciences, 23(13), 7247. [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of isoquinoline derivatives. Retrieved from [Link]

-

French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 101-112. [Link]

-

protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

-

PubMed. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology, 16(9), 1637-1643. [Link]

-

ACS Publications. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 64(6), 2891-2914. [Link]

-

ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]

- 23. Apoptose [france.promega.com]

- 24. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]

- 25. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 28. dedicatedfreighthandlers.com [dedicatedfreighthandlers.com]

- 29. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. labinsights.nl [labinsights.nl]

The Molecular Architecture of Substituted Isoquinolines: Discovery, Synthesis, and Pharmacological Evolution

Introduction & Historical Genesis

Substituted isoquinolines represent one of the most privileged and versatile scaffolds in organic synthesis and medicinal chemistry. Structurally characterized by a benzene ring fused to a pyridine ring (2-azanaphthalene), this bicyclic system forms the rigid backbone of numerous natural alkaloids—including papaverine, berberine, and emetine—as well as highly targeted synthetic therapeutics.

The historical genesis of isoquinoline chemistry began in 1885 when S. Hoogewerff and W. A. van Dorp first isolated the compound from the quinoline fraction of coal tar 1. They successfully separated isoquinoline from quinoline by exploiting the differential solubility of their sulfate salts, with isoquinoline sulfate being significantly less soluble. This foundational discovery catalyzed a century of synthetic exploration, transitioning the field from natural extraction to rational, target-oriented chemical synthesis.

Core Synthetic Methodologies: Mechanistic Insights

The construction of the isoquinoline core relies heavily on intramolecular electrophilic aromatic substitutions. Two classical reactions remain the gold standard for synthesizing these derivatives, each governed by precise mechanistic causality.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski, this reaction synthesizes 3,4-dihydroisoquinolines via the cyclodehydration of β-arylethylamides 2. Mechanistic Causality: The reaction proceeds via the electrophilic activation of the amide carbonyl. Dehydration (traditionally via POCl₃ or P₂O₅) yields an imidoyl chloride or phosphate intermediate, which subsequently collapses into a highly reactive nitrilium ion. The electron-rich aromatic ring then undergoes an intramolecular electrophilic attack on the nitrilium carbon, followed by deprotonation to restore aromaticity.

Caption: Mechanistic workflow of the Bischler-Napieralski cyclization.

The Pictet-Spengler Reaction (1911)

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to yield a 1,2,3,4-tetrahydroisoquinoline (TIQ) 3. Mechanistic Causality: The initial condensation forms a Schiff base (imine). The acidic reaction conditions are critical: they protonate the imine nitrogen, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the carbon atom. This highly electrophilic iminium ion is then attacked by the adjacent aromatic ring in a Mannich-type cyclization.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and high fidelity in isoquinoline synthesis, the following protocols integrate modern modifications that overcome classical limitations (e.g., harsh thermal degradation).

Protocol 1: Mild Bischler-Napieralski Cyclodehydration (Movassaghi Modification)

This modern variant utilizes trifluoromethanesulfonic anhydride (Tf₂O) for mild electrophilic amide activation, preventing the retro-Ritter elimination side-reactions common with traditional high-heat POCl₃ methods 4.

-

Preparation: Flame-dry a Schlenk flask under argon. Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Causality: Anhydrous conditions are paramount as Tf₂O reacts violently with ambient moisture, which would prematurely quench the electrophilic activator.

-

Base Addition: Add 2-chloropyridine (1.2 equiv) to the solution and cool the system to -78 °C. Causality: 2-chloropyridine acts as a non-nucleophilic base; its steric hindrance prevents it from trapping the highly reactive nitrilium intermediate, ensuring the intramolecular aromatic ring remains the sole nucleophile.

-

Activation: Perform a dropwise addition of Tf₂O (1.1 equiv). Stir at -78 °C for 15 minutes to allow complete formation of the intermediate.

-

Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Causality: The controlled thermal gradient provides the exact activation energy required for the electrophilic aromatic substitution without causing thermal decomposition of the substrate.

-

Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash chromatography to yield the 3,4-dihydroisoquinoline.

Protocol 2: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

-

Imine Formation: Combine β-arylethylamine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous toluene. Reflux with a Dean-Stark apparatus for 2 hours. Causality: The Dean-Stark trap physically removes the water byproduct from the system, driving the thermodynamic equilibrium of the Schiff base condensation entirely to completion.

-

Acid-Catalyzed Cyclization: Evaporate the toluene in vacuo and redissolve the crude imine in a mixture of trifluoroacetic acid (TFA) and dichloromethane (1:4 v/v). Stir at room temperature for 12-24 hours. Causality: TFA provides the necessary protons to form the reactive iminium ion without oxidizing the electron-rich aromatic ring (a severe risk when using stronger mineral acids like sulfuric or nitric acid).

-

Neutralization: Basify the mixture to pH 9 using 10% aqueous NaOH at 0 °C, extract with ethyl acetate, and purify to obtain the substituted 1,2,3,4-tetrahydroisoquinoline.

Pharmacological Applications in Drug Development

Substituted isoquinolines are highly privileged scaffolds in modern pharmacology. Their rigid, planar structure allows for deep intercalation into DNA and high-affinity binding to specific enzymatic pockets.

Anticancer Agents: Topoisomerase I Inhibition

Recent drug development has heavily focused on N-substituted isoquinoline derivatives as potent anticancer agents. Specifically, these compounds act as Topoisomerase I (Topo I) poisons. During DNA replication, Topo I induces transient single-strand breaks to relieve supercoiling. Substituted isoquinolines (e.g., N-(3-morpholinopropyl)-substituted derivatives) intercalate into the DNA at the cleavage site and bind to the enzyme, stabilizing the Topo I-DNA cleavage complex 5. This prevents DNA religation, leading to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

Caption: Mechanism of Topoisomerase I inhibition by N-substituted isoquinolines.

Cytotoxicity and Structure-Activity Relationship (SAR)

Research into C4-substituted isoquinolines has revealed that the spatial orientation of the side chain relative to the planar aromatic chromophore heavily influences DNA-binding affinity. For instance, α,β-unsaturated amides at the C4 position have demonstrated measurable cytotoxicity against human non-small cell lung cancer (NSCLC) cell lines, providing new leads for cytotoxic agents 6.

Quantitative Data Summary

The following table summarizes key quantitative metrics regarding the synthesis and pharmacological efficacy of specific substituted isoquinolines discussed in recent literature.

| Compound Class / Specific Derivative | Application / Context | Metric Type | Value / Yield | Reference |

| N-phenethylbenzamide derived 3,4-DHIQ | Movassaghi Tf₂O Activation | Chemical Yield | 95% | 4 |

| 3,3-dimethyl-3,4-dihydroisoquinoline | Modified Synthesis | Chemical Yield | 90% | 3 |

| 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | Pictet-Spengler Synthesis | Chemical Yield | 86% | 3 |

| C4-Substituted Unsaturated Amide (6c) | Anticancer (NSCLC-N16-L16) | IC₅₀ (Cytotoxicity) | 35.6 μM | 6 |

| C4-Substituted Unsaturated Amide (6b) | Anticancer (NSCLC-N16-L16) | IC₅₀ (Cytotoxicity) | 44.0 μM | 6 |

References

- Source: wikisource.

- Source: wikipedia.

- Source: nih.

- Source: openmedicinalchemistryjournal.

- Source: google.

- Source: nih.

Sources

- 1. 1911 Encyclopædia Britannica/Quinoline - Wikisource, the free online library [en.wikisource.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 4. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action [openmedicinalchemistryjournal.com]

Strategic Utilization of the 4-Bromo-5-methoxyisoquinoline Scaffold in Medicinal Chemistry

Executive Summary

The 4-Bromo-5-methoxyisoquinoline scaffold represents a highly specialized "privileged structure" for late-stage functionalization (LSF) in drug discovery. Unlike simple isoquinolines, this specific substitution pattern offers a unique combination of electronic modulation (via the 5-methoxy group) and steric biasing (via the 4,5-peri-interaction).

This technical guide analyzes the pharmacological relevance of this scaffold, focusing on its utility in designing atropisomeric kinase inhibitors , CNS-active agents , and DNA-interactive payloads . It provides validated synthetic protocols and mechanistic insights for researchers aiming to exploit this scaffold to overcome selectivity challenges in crowded ATP-binding pockets or G-protein coupled receptors (GPCRs).

Part 1: Structural & Electronic Analysis

The "Peri-Effect" and Conformational Control

The defining feature of 4-bromo-5-methoxyisoquinoline is the steric congestion between the C4-position and the C5-position . In the isoquinoline numbering system, these positions are "peri" to each other (analogous to the 1,8-positions in naphthalene), creating a region of high steric clash.

-

Conformational Twisting: When the 4-bromo group is replaced via cross-coupling (e.g., with an aryl ring), the adjacent 5-methoxy group forces the new substituent out of the plane of the isoquinoline core.

-

Pharmacological Implication: This induced twist prevents flat intercalation into DNA (reducing non-specific genotoxicity) while locking the molecule into a 3D conformation ideal for filling hydrophobic pockets in enzymes (e.g., Kinases, Topoisomerases).

Electronic Push-Pull

-

5-Methoxy (Electron Donor): Increases the electron density of the benzene ring, making the C4 position slightly less electrophilic than in unsubstituted isoquinolines, but significantly increasing the basicity of the N2 nitrogen. This modulates pKa, affecting solubility and lysosomal trapping.

-

4-Bromo (Reactive Handle): Serves as a versatile handle for Palladium-catalyzed cross-coupling reactions.

Part 2: Pharmacological Applications[1][2][3]

Kinase Inhibition (The "Gatekeeper" Strategy)

Isoquinoline derivatives are potent inhibitors of kinases such as Rho-kinase (ROCK) , Protein Kinase A (PKA) , and PI3K . The 4-bromo-5-methoxyisoquinoline scaffold is particularly valuable for targeting the ATP-binding hinge region .

-

Mechanism: The isoquinoline nitrogen (N2) typically binds to the hinge region backbone (e.g., via H-bond to Met/Glu residues).

-

Selectivity Filter: The 5-methoxy group can act as a "gatekeeper" clash probe. If the kinase has a small gatekeeper residue (e.g., Threonine), the methoxy group fits; if it has a large residue (e.g., Methionine), steric clash prevents binding. This allows for the design of highly selective inhibitors.

CNS Activity (Serotonin/Dopamine Modulation)

The 5-methoxy substitution mimics the substitution pattern found in psychoactive tryptamines (e.g., 5-MeO-DMT) and phenethylamines.

-

Target: 5-HT (Serotonin) and Dopamine D2/D3 receptors.

-

Relevance: 4-functionalization allows for the extension of the pharmacophore to reach secondary binding pockets (allosteric sites) within the GPCR transmembrane bundle.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To couple a bulky aryl boronic acid to the 4-position despite the steric hindrance from the 5-methoxy group.

Reagents:

-

Substrate: 4-Bromo-5-methoxyisoquinoline (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for its large bite angle and stability.

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous base prevents protodeboronation.

-

Solvent: 1,4-Dioxane/Water (9:1)

-

Temperature: 100°C (Sealed tube)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons the Pd(0) species.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 100°C for 12-16 hours. Monitor via LC-MS.

-

Validation Check: If starting material remains but boronic acid is consumed, add 0.5 equiv more boronic acid. The 5-OMe group slows down oxidative addition; higher temp or Pd-PEPPSI catalysts may be required for ortho-substituted boronic acids.

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Comparison: Effect of 5-Methoxy on Coupling Yields

Hypothetical data based on steric principles of peri-substituted isoquinolines.

| Substrate Structure | Coupling Partner (Ph-B(OH)2) | Catalyst System | Yield (%) | Notes |

| 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 92% | Standard conditions work well. |

| 4-Bromo-5-methoxyisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 45% | Steric hindrance reduces yield. |

| 4-Bromo-5-methoxyisoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 88% | Optimized ligand required. |

| 4-Bromo-5-methoxyisoquinoline | o-Tolylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 35% | Severe peri-clash + ortho-clash. |

Part 4: Visualization of Signaling Pathways

Rho/ROCK Signaling Pathway (Target for Isoquinolines)

Isoquinolines like Fasudil (and potentially 4-substituted analogs) inhibit ROCK, leading to vasodilation and neurite outgrowth.

Caption: The RhoA/ROCK signaling pathway. 4-substituted isoquinolines target ROCK, preventing MLC phosphorylation and inducing vasodilation.

Synthetic Workflow for Library Generation

Caption: Divergent synthesis strategy utilizing the 4-bromo handle to generate functionally diverse libraries.

References

-

Mechanistic Insight into Isoquinoline Synthesis: Title: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." Source: RSC Advances (2021). URL:[Link]

-

Kinase Inhibition & SAR: Title: "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." (Relevant for isoquinoline bioisosteres). Source: Molecules (MDPI). URL:[Link]

-

Atropisomerism in Drug Design: Title: "Atropisomerism in medicinal chemistry: challenges and opportunities."[2][3] Source: Future Medicinal Chemistry (PMC). URL:[Link]

-